Chemical structure and properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde
Chemical structure and properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde
Executive Summary
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a formyl group at the C2 position and an ortho-acetylphenyl moiety at the C5 position.[1] This specific substitution pattern creates a "push-pull" electronic system and provides two distinct electrophilic sites (aldehyde and ketone) with varying reactivity profiles.[1] It serves as a critical intermediate in the synthesis of chalcones , fluorescent probes , and fused polycyclic heterocycles for medicinal chemistry and optoelectronics.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
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IUPAC Name: 5-(2-Acetylphenyl)thiophene-2-carbaldehyde[1]
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Molecular Formula: C₁₃H₁₀O₂S
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Molecular Weight: 230.28 g/mol [1]
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SMILES: CC(=O)C1=CC=CC=C1C2=CC=C(C=O)S2
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Key Functional Groups:
Structural Conformation & Electronics
The molecule features a thiophene ring conjugated to a phenyl ring.[1] The ortho-acetyl group on the phenyl ring introduces steric strain, forcing the phenyl and thiophene rings to twist out of coplanarity (dihedral angle > 20°).[1] This twist interrupts full
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Electronic Character: The thiophene acts as a
-bridge.[1] The aldehyde is an electron-withdrawing group (EWG).[1] The acetyl group is also an EWG.[1] The molecule functions as an acceptor-acceptor system unless modified, making it electron-deficient and suitable for nucleophilic attack or reduction.[1]
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
Core Directive: The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-bromo-2-thiophenecarboxaldehyde with 2-acetylphenylboronic acid .[1] This method avoids the chemoselectivity issues of Friedel-Crafts acylation on pre-formed bi-aryls.[1]
Reagents & Materials
| Reagent | Equiv. | Role | CAS No. |
| 5-Bromo-2-thiophenecarboxaldehyde | 1.0 | Electrophile | 4701-17-1 |
| 2-Acetylphenylboronic acid | 1.1 - 1.2 | Nucleophile | 308103-54-0 |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst | 14221-01-3 |
| K₂CO₃ (2M aq.) | 2.5 | Base | 584-08-7 |
| 1,4-Dioxane | Solvent | Reaction Medium | 123-91-1 |
Step-by-Step Methodology
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Degassing: In a flame-dried Schlenk flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and 2-acetylphenylboronic acid (1.2 eq) in 1,4-dioxane (0.1 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).[1]
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Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.5 eq) under a positive stream of Argon.[1]
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Reflux: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces blue/green under UV (254/365 nm).[1]
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Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute filtrate with EtOAc and wash with water (2x) and brine (1x).[1]
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]
Synthesis Pathway Diagram
Caption: Palladium-catalyzed cross-coupling strategy for the regioselective synthesis of the target scaffold.
Part 3: Reactivity & Applications
Chemoselective Derivatization
The molecule possesses two carbonyls with distinct reactivity indices.[1]
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Aldehyde (C2-CHO):
.[1] Reacts readily with amines, ylides, and active methylenes at Room Temperature (RT).[1] -
Ketone (Phenyl-COCH₃):
.[1] Requires elevated temperatures, acid catalysis, or strong bases (e.g., LDA) to react.[1]
Strategic Implication: Researchers can selectively functionalize the aldehyde to attach a targeting ligand (e.g., hydrazine linker) while leaving the acetyl group intact for subsequent bio-orthogonal labeling or solubility modulation.[1]
Chalcone Library Generation
Reaction with substituted acetophenones (at the CHO site) or benzaldehydes (at the COCH₃ site) yields Thienyl-Chalcones .[1] These derivatives are highly valued in oncology for their ability to inhibit tubulin polymerization.[1]
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Protocol (Claisen-Schmidt):
Reactivity Flowchart
Caption: Chemoselective divergence allows for the synthesis of three distinct classes of functional materials.[1]
Part 4: Physicochemical Properties Table
| Property | Value (Predicted/Experimental) | Relevance |
| Appearance | Yellow to Orange crystalline solid | Extended conjugation absorbs blue light.[1] |
| Melting Point | 110 – 115 °C | Solid handling; suitable for standard storage.[1] |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Compatible with standard organic synthesis and bio-assays. |
| Fluorescence | Weak ($ \Phi_F < 0.1 $) | Rotational freedom of the phenyl ring quenches emission.[1] |
| Stability | Air stable; Aldehyde oxidizes slowly | Store under inert gas at 4°C for long-term.[1] |
References
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Suzuki-Miyaura Coupling of Thiophene Carbaldehydes
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Thiophene-Based Chalcone Synthesis
- Title: Synthesis and biological evalu
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
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General Reactivity of 2-Formyl-5-Arylthiophenes
Sources
- 1. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
